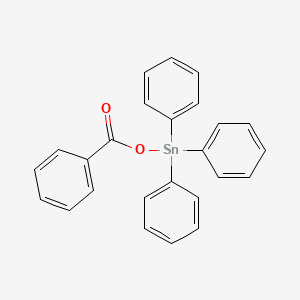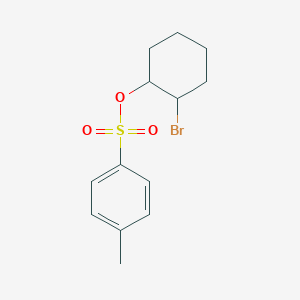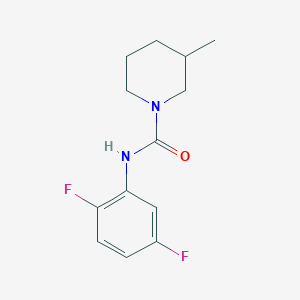![molecular formula C10H16O2 B15075575 Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol CAS No. 17441-67-7](/img/structure/B15075575.png)
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is an organic compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure with two hydroxyl groups attached to the 2nd and 3rd carbon atoms. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by reduction of the resulting adduct. The reaction conditions typically include:
Temperature: Moderate temperatures (around 60-80°C) are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to facilitate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction of intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dione or bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,3-diol.
Substitution: Bicyclo[2.2.2]oct-5-ene-2,3-dichloride or bicyclo[2.2.2]oct-5-ene-2,3-diamine.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biochemical probes and as a linker in solid-phase synthesis.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which bicyclo[2.2.2]oct-5-ene-2,3-dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxyl groups on the compound can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
- Bicyclo[2.2.2]octane-2,3-diol
- Bicyclo[2.2.2]oct-5-ene-2,3-diol
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol is unique due to its specific structural features, including the presence of two hydroxyl groups on a rigid bicyclic framework. This structure imparts distinct reactivity and stability, making it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
17441-67-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol |
InChI |
InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2 |
Clave InChI |
FYTVZXRDKATZTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C(C2CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


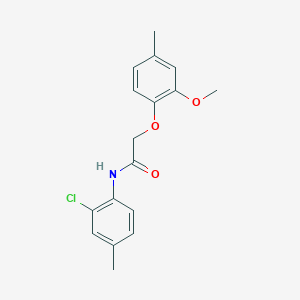

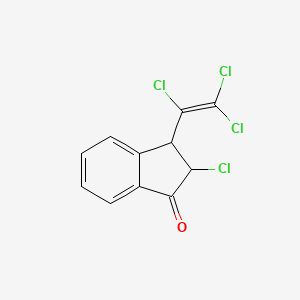

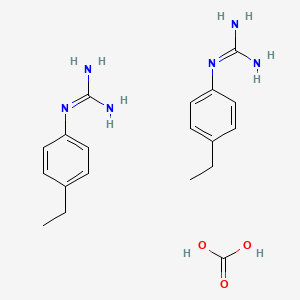

![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

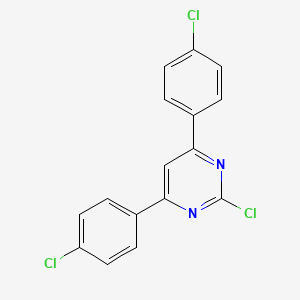

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
